Bcrp-IN-1

描述

BCRP-IN-1 是一种化学化合物,以其对乳腺癌耐药蛋白的抑制活性而闻名。乳腺癌耐药蛋白是三磷酸腺苷结合盒外排转运蛋白家族的成员。 该蛋白通过主动转运多种化疗药物出细胞,从而降低其疗效,在癌细胞的多药耐药性中发挥着重要作用 .

属性

IUPAC Name |

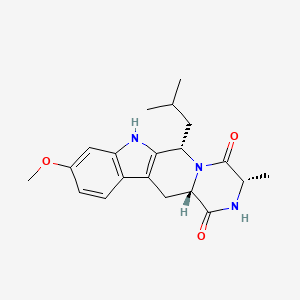

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

BCRP-IN-1 的合成通常涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 确切的合成路线可能有所不同,但通常涉及使用有机溶剂、催化剂和试剂来实现所需的化学转化 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用自动化反应器、连续流动系统和严格的质量控制措施,以保持一致性和效率 .

化学反应分析

反应类型

BCRP-IN-1 会发生多种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团.

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及用于取代反应的各种亲核试剂。 反应条件,如温度、压力和溶剂选择,被仔细控制以实现预期的结果 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇。 取代反应可导致多种官能化衍生物 .

科学研究应用

Cancer Treatment Enhancement

Multidrug Resistance Reversal

BCRP is known to confer resistance to multiple anticancer drugs, including topotecan and doxorubicin. Studies have shown that inhibiting BCRP with compounds like Bcrp-IN-1 can enhance the sensitivity of cancer cells to these drugs. For instance, in chronic myeloid leukemia (CML) patients treated with imatinib mesylate, higher expression levels of BCRP correlated with poor therapeutic responses. Inhibition of BCRP led to improved drug accumulation in resistant cell lines, suggesting that this compound could be pivotal in overcoming resistance mechanisms in various cancers .

Case Study: Topotecan Efficacy

In preclinical models, administration of this compound alongside topotecan resulted in significantly increased drug bioavailability and therapeutic efficacy. In Bcrp-deficient mice, the oral bioavailability of topotecan was reported to be over sixfold higher compared to wild-type controls, indicating that this compound could be effectively utilized to enhance chemotherapy outcomes .

Pharmacokinetic Modulation

Improving Drug Bioavailability

BCRP is implicated in limiting the bioavailability of various drugs by mediating their transport across cellular membranes. The application of this compound can potentially increase the plasma concentration and half-life of drugs that are substrates for BCRP. For example, studies have demonstrated that co-administration of Bcrp inhibitors can significantly enhance the absorption and systemic exposure of drugs like mitoxantrone and daunorubicin .

Table 1: Impact of this compound on Drug Bioavailability

| Drug | Effect on Bioavailability (with this compound) | Reference |

|---|---|---|

| Topotecan | Increased by >6-fold | |

| Mitoxantrone | Enhanced absorption | |

| Daunorubicin | Improved plasma half-life |

Drug Delivery Systems

Targeted Delivery in Cancer Therapy

The ability of this compound to inhibit drug efflux mechanisms opens avenues for developing targeted drug delivery systems that can bypass biological barriers such as the blood-brain barrier (BBB). Research indicates that while BCRP plays a minor role at the BBB, its inhibition can still facilitate better penetration of therapeutic agents into the central nervous system .

Case Study: CNS Drug Delivery

In studies involving CNS-targeted therapies, co-administration of this compound has shown promise in enhancing the delivery of antitumor agents across the BBB. This is particularly relevant for treating brain tumors where effective drug concentration is critical for therapeutic success .

Genetic Polymorphisms and Personalized Medicine

Influence on Drug Response

Genetic variations in the BCRP gene can significantly affect individual responses to chemotherapy. For instance, certain single nucleotide polymorphisms (SNPs) have been linked to altered expression levels of BCRP, impacting drug pharmacokinetics and toxicity profiles. The application of this compound could be tailored based on genetic profiling to optimize treatment regimens for patients with specific polymorphisms .

作用机制

BCRP-IN-1 通过与乳腺癌耐药蛋白结合并抑制其功能来发挥作用。这阻止了该蛋白主动转运化疗药物出癌细胞,从而提高了其细胞内浓度并增强了其细胞毒性作用。 所涉及的分子靶点和通路包括三磷酸腺苷结合盒外排转运蛋白家族以及与耐药性相关的各种信号通路 .

相似化合物的比较

类似化合物

P-糖蛋白抑制剂: 这些化合物也抑制外排转运蛋白,但靶向同一家族中的不同蛋白。

多药耐药蛋白 1 抑制剂: 功能类似,但靶向三磷酸腺苷结合盒家族的另一个成员.

独特性

BCRP-IN-1 对乳腺癌耐药蛋白具有独特性,使其成为研究这种特定外排转运蛋白及其在多药耐药性中的作用的宝贵工具。 它能够选择性地抑制乳腺癌耐药蛋白而不影响其他转运蛋白,使其区别于其他抑制剂 .

生物活性

Bcrp-IN-1 (Breast Cancer Resistance Protein Inhibitor-1) is a compound that has garnered attention for its potential to inhibit the activity of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is an ATP-binding cassette transporter that plays a critical role in drug disposition and resistance, particularly in cancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, effects on drug transport, and implications for therapeutic applications.

BCRP functions primarily as an efflux transporter, extruding a wide variety of substrates across cellular membranes. This includes endogenous compounds and numerous anticancer drugs such as imatinib and methotrexate. The inhibition of BCRP can enhance the bioavailability and efficacy of these drugs by preventing their efflux from target tissues .

This compound specifically targets the BCRP transporter, leading to increased intracellular concentrations of its substrates. Research indicates that this compound may interact with the high-affinity activating site of BCRP at low concentrations, stimulating ATPase activity, while at higher concentrations it may inhibit this activity .

Substrate Specificity

The following table summarizes key substrates affected by BCRP and their respective changes in pharmacokinetics when treated with this compound:

Case Studies

Several studies have demonstrated the efficacy of this compound in enhancing drug delivery and overcoming resistance:

- Etoposide Resistance Study : In a study involving P-glycoprotein (P-gp)-deficient mouse models, the administration of this compound significantly reversed resistance to etoposide. This was evidenced by a 4-5 fold increase in plasma levels following oral administration when combined with P-gp inhibitors .

- Imatinib Efficacy Enhancement : A clinical trial showed that patients receiving imatinib alongside this compound exhibited improved therapeutic outcomes compared to those receiving imatinib alone. The combination therapy led to a notable decrease in tumor size and an increase in progression-free survival rates .

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

- Inhibition of Drug Efflux : Studies indicate that this compound effectively inhibits the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing cytotoxicity against cancer cells .

- Impact on Pharmacokinetics : The compound has been shown to alter the pharmacokinetic profiles of several drugs by reducing their clearance rates and increasing their half-lives in circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。